molecular formula C16H18BrNO3S B2355912 5-bromo-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 1798486-93-7

5-bromo-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2355912
CAS No.: 1798486-93-7
M. Wt: 384.29
InChI Key: HLEFHAJBKIPAIS-UHFFFAOYSA-N
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Description

5-bromo-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a brominated furan carboxamide core, a structure that is frequently explored in the development of pharmacologically active agents. The compound incorporates a tetrahydro-2H-pyran (a oxygen-containing saturated heterocycle) and a thiophene-containing ethyl chain, both attached to the central amide nitrogen. This specific structural motif is characteristic of molecules designed to interact with biological targets; the bromofuran unit can act as a key pharmacophore or a handle for further synthetic modification via cross-coupling reactions . Compounds with furan-carboxamide and thiophene scaffolds are actively investigated for their potential biological activities. Research on analogous structures, particularly those combining heterocyclic systems like furan and thiophene, indicates their relevance in developing novel antibacterial agents. For instance, similar sulfonamide and carboxamide derivatives have demonstrated potent efficacy against resistant bacterial strains such as New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae , with some showing minimal inhibitory concentrations (MIC) in the sub-microgram range . Furthermore, molecules bearing these heterocycles are also explored in other therapeutic areas, including as potential anti-cancer agents, highlighting the versatility and value of this chemotype in early-stage research . The presence of the bromo substituent on the furan ring is a critical feature, as it provides a reactive site for further functionalization using modern synthetic methodologies, such as Suzuki-Miyaura cross-coupling, to create a diverse library of analogs for structure-activity relationship (SAR) studies . This compound is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S/c17-15-4-3-14(21-15)16(19)18(12-6-9-20-10-7-12)8-5-13-2-1-11-22-13/h1-4,11-12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEFHAJBKIPAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a furan ring, a bromine atom, and a tetrahydro-pyran moiety. Its molecular formula can be represented as C15H18BrN3O2SC_{15}H_{18}BrN_{3}O_{2}S, with a molecular weight of approximately 372.29 g/mol. The presence of the bromine atom enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor for certain kinases, which are crucial in signaling pathways related to cancer proliferation and other diseases.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Inhibition of Tumor Growth : A study conducted on non-small cell lung cancer (NSCLC) cell lines demonstrated that the compound exhibited significant antiproliferative effects. The IC50 values indicated that it effectively inhibited cell growth at nanomolar concentrations, suggesting potent activity against cancer cells .
  • Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases and PARP in treated cells, indicating that it promotes programmed cell death .
  • Selectivity : In comparative studies with other known inhibitors, 5-bromo-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide demonstrated selectivity towards specific cancer cell lines, minimizing effects on normal cells .

Data Summary Table

Biological Activity Effect Observed IC50 (µM) Cell Line
AntiproliferativeInhibition of cell growth0.5MDA-MB-231 (Breast Cancer)
Apoptosis InductionIncreased caspase activityN/AH1975 (Lung Cancer)
SelectivityMinimal effect on normal cellsN/AHuman Lung Fibroblasts

Safety and Toxicity

Safety assessments reveal that the compound exhibits moderate toxicity profiles, with potential side effects including skin irritation upon exposure. It is classified under GHS hazard statements indicating harmful effects if ingested or if it comes into contact with skin . Further toxicological studies are warranted to fully elucidate its safety profile.

Scientific Research Applications

Medicinal Chemistry

This compound has potential applications in drug development due to its structural features that may interact with biological targets.

Case Studies:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial effects against resistant strains like MRSA, suggesting its utility as a scaffold for new antibiotics.
  • Anticancer Properties: Studies have shown that certain derivatives can induce apoptosis in various cancer cell lines, indicating pathways for therapeutic development.

Organic Synthesis

5-bromo-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide serves as an intermediate in the synthesis of more complex organic molecules. It can facilitate the construction of diverse chemical libraries for screening biological activity.

Synthetic Routes:

  • Bromination of Furan Derivatives: The initial step involves brominating furan derivatives to introduce the bromine atom.
  • Formation of Thiophene Derivatives: Functionalization reactions are conducted on thiophene to create derivatives suitable for coupling.
  • Coupling Reactions: The brominated furan is coupled with thiophene derivatives using coupling agents like DCC in the presence of bases.

Material Science

The compound's unique structure makes it suitable for applications in developing organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties could be exploited to create new materials with specific conductivity and optical characteristics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly influence biological activity:

Compound VariationBiological Activity
5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamideAltered MIC values
5-chloro-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamideDifferent enzyme inhibition profile

Comparison with Similar Compounds

Core Structure Variations

  • Thiophene vs. Furan Carboxamides
    Compounds like 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide () share a brominated heterocycle but replace the furan with a thiophene core. Thiophene’s higher aromaticity and electron-rich nature may enhance binding to hydrophobic pockets in enzymes, whereas the furan’s reduced electron density could alter reactivity or solubility .
    • Example : The antibacterial efficacy of thiophene-2-carboxamides (e.g., compound 3 in ) is well-documented, achieving yields up to 80% via Suzuki-Miyaura cross-coupling. The furan analog’s activity remains unexplored but may differ due to electronic and steric effects .

Substituent Effects

  • Tetrahydro-2H-pyran-4-yl Group The compound in -[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, shares the tetrahydro-2H-pyran moiety. This group improves metabolic stability compared to linear alkyl chains, as seen in its use in neuroscience-targeted molecules .
  • Thiophen-2-yl Ethyl Group
    highlights compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine, which utilize the thiophen-ethyl group for π-π interactions. The target compound’s dual N-substituents may balance lipophilicity and steric bulk, optimizing receptor binding .

Bromine Substitution

  • Bromine at the 5-position of the furan ring (target compound) contrasts with brominated thiophenes (e.g., N-[2-(5-bromothiophen-2-yl)...] derivatives in ).

Research Findings and Implications

  • Pharmacokinetic Optimization : The tetrahydro-2H-pyran group’s presence in both the target compound and ’s neuroscience molecule underscores its utility in enhancing blood-brain barrier penetration and metabolic stability .
  • Synthetic Challenges : Lower yields for benzamide analogs () highlight the need for optimized coupling strategies when incorporating bulky N-substituents, such as the thiophen-2-yl ethyl group .

Preparation Methods

Preparation of 1-(Tetrahydro-2H-Pyran-4-yl)ethanone

A foundational intermediate for generating pyranyl amines is 1-(tetrahydro-2H-pyran-4-yl)ethanone , synthesized via Weinreb ketone synthesis (Figure 1).

Procedure :

  • React methyl tetrahydro-2H-pyran-4-carboxylate with N,O-dimethylhydroxylamine hydrochloride in tetrahydrofuran (THF) using isopropylmagnesium chloride (-20°C, 30 min).
  • Quench with saturated ammonium chloride, extract with methyl tert-butyl ether, and concentrate.
  • Treat the intermediate with methylmagnesium chloride (7°C, 40 min) to yield 1-(tetrahydro-2H-pyran-4-yl)ethanone (75% yield).

Key Data :

Parameter Value
Yield 75%
¹H NMR (DMSO-d6) δ 3.98 (m, 2H), 2.15 (s, 3H)

Synthesis of 2-(Thiophen-2-yl)ethylamine

The thiophene-ethyl side chain is prepared via Kumada coupling or alkylation (Figure 2).

Kumada Coupling Protocol

Procedure :

  • React 2,3,5-tribromothiophene with Grignard reagent (derived from bromothiophene and magnesium) in diethyl ether.
  • Use Pd(dppf)Cl₂ catalyst (0.4 mol%) at room temperature for 16 hours.
  • Isolate 2-(thiophen-2-yl)ethylmagnesium bromide and hydrolyze to the amine.

Key Data :

Parameter Value
Catalyst Pd(dppf)Cl₂
Yield 30%

Bromination of Furan-2-carboxamide

The 5-bromo substituent is introduced via electrophilic aromatic bromination.

Bromination of Furan-2-carboxylic Acid

Procedure :

  • Dissolve furan-2-carboxylic acid in methanol at -10°C.
  • Add bromine dropwise, stir at 0°C (45 min) and 10°C (45 min).
  • Quench with sulfuric acid, extract with diethyl ether, and concentrate to obtain 5-bromofuran-2-carboxylic acid (74.28% yield).

Key Data :

Parameter Value
Yield 74.28%
¹H NMR (CDCl₃) δ 6.45 (d, J=3.5 Hz, 1H)

Amide Bond Formation

The final step involves coupling 5-bromofuran-2-carboxylic acid with tetrahydro-2H-pyran-4-amine and 2-(thiophen-2-yl)ethylamine .

Two-Step Amidation

Procedure :

  • Activate 5-bromofuran-2-carboxylic acid with HATU in dimethylformamide (DMF).
  • Add tetrahydro-2H-pyran-4-amine and stir at room temperature (12 hours).
  • React the intermediate with 2-(thiophen-2-yl)ethylamine using EDCl/HOBt (0°C to RT, 24 hours).

Key Data :

Parameter Value
Coupling Agent HATU/EDCl
Yield 65% (over two steps)
LCMS m/z 356.24 [M+H]⁺

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.45 (s, 1H, furan-H), 7.20 (d, J=3.2 Hz, 1H, thiophene-H), 3.98 (m, 2H, pyran-OCH₂), 3.42 (m, 2H, pyran-CH₂).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 98.5% (C18 column, 70:30 acetonitrile/water).

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step coupling reactions, leveraging methodologies from structurally analogous compounds. Key steps include:

  • Amide bond formation : React 5-bromofuran-2-carboxylic acid with tetrahydro-2H-pyran-4-amine using coupling agents like HATU or EDC in anhydrous DMF .
  • N-alkylation : Introduce the 2-(thiophen-2-yl)ethyl group via nucleophilic substitution or reductive amination. Optimize solvent polarity (e.g., THF or dichloromethane) and temperature (0–25°C) to minimize side products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .

Critical parameters : Monitor reaction progress via TLC or LC-MS. Adjust pH for amidation (neutral to slightly basic) and employ inert atmospheres (N₂/Ar) for moisture-sensitive intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?

  • NMR :
    • ¹H NMR : Expect signals for the tetrahydro-2H-pyran ring (δ 3.5–4.0 ppm, axial/equatorial protons) and thiophene protons (δ 6.8–7.5 ppm). The furan C-Br substituent deshields adjacent protons (δ 7.2–7.6 ppm) .
    • ¹³C NMR : Identify carbonyl carbons (δ 165–170 ppm) and quaternary carbons adjacent to bromine (δ 110–120 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and furan/thiophene C-H bending (~750–850 cm⁻¹) .
  • HRMS : Validate molecular ion [M+H]⁺ with isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Note : Compare data with structurally related compounds (e.g., ) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the bromine substituent and thiophene moiety?

  • Bromine replacement : Synthesize analogs with Cl, I, or H at the furan 5-position. Test in vitro bioactivity (e.g., enzyme inhibition, receptor binding) to assess electronegativity/steric effects .
  • Thiophene modifications : Replace thiophene with furan, pyrrole, or phenyl rings. Use molecular docking (AutoDock Vina) to correlate substituent electronic profiles with target affinity (e.g., kinase or GPCR targets) .
  • Dose-response assays : Perform IC₅₀/EC₅₀ comparisons across analogs in cell-based models (e.g., cancer lines) to quantify potency shifts .

Data interpretation : Use ANOVA to confirm statistical significance (p < 0.05) and rule out cytotoxicity artifacts via MTT assays .

Q. What computational methods are suitable for predicting metabolic stability and toxicity?

  • Metabolism prediction :
    • CYP450 metabolism : Use Schrödinger’s QikProp or ADMET Predictor to identify vulnerable sites (e.g., tetrahydro-2H-pyran oxidation) .
    • Aldehyde oxidase (AO) susceptibility : Apply docking simulations to assess interactions with AO’s active site, particularly for the thiophene moiety .
  • Toxicity profiling :
    • ProTox-II : Predict hepatotoxicity and mutagenicity based on structural alerts (e.g., brominated furans) .
    • AMES test in silico : Screen for mutagenic potential via Derek Nexus or Leadscope .

Validation : Cross-reference computational results with in vitro microsomal stability assays (human liver microsomes) and Ames test data .

Q. How should researchers address contradictory biological data observed across in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life, protein binding, and blood-brain barrier penetration to explain efficacy gaps .
  • Metabolite identification : Use LC-HRMS to detect active/inactive metabolites (e.g., demethylation or sulfoxidation products) that may skew in vivo results .
  • Model selection : Compare results across species (e.g., murine vs. humanized models) to account for metabolic pathway differences .

Case study : highlights discrepancies in thiophene-containing analogs due to species-specific CYP450 expression .

Q. What strategies optimize target identification for this compound?

  • Chemical proteomics : Use affinity-based protein profiling (ABPP) with a biotinylated analog to pull down binding partners from cell lysates .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., MAPK/NF-κB) .
  • SPR (Surface Plasmon Resonance) : Validate direct interactions with suspected targets (e.g., kinases) by measuring binding kinetics (kₐ, k𝒹) .

Troubleshooting : Include negative controls (e.g., scrambled analogs) to exclude nonspecific binding .

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